molecular formula C18H26BNO4 B7957849 1-[4-(Morpholin-4-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one

1-[4-(Morpholin-4-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one

Cat. No.: B7957849
M. Wt: 331.2 g/mol
InChI Key: BFVQIOZEIDBEPR-UHFFFAOYSA-N
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Description

1-[4-(Morpholin-4-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one is a complex organic compound that features a morpholine ring and a dioxaborolane group attached to a phenyl ring

Properties

IUPAC Name

1-[4-morpholin-4-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BNO4/c1-13(21)14-6-7-16(20-8-10-22-11-9-20)15(12-14)19-23-17(2,3)18(4,5)24-19/h6-7,12H,8-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVQIOZEIDBEPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)C)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(Morpholin-4-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the phenyl ring: The phenyl ring is synthesized through a series of reactions involving aromatic compounds.

    Attachment of the morpholine ring: The morpholine ring is introduced through nucleophilic substitution reactions.

    Incorporation of the dioxaborolane group: The dioxaborolane group is attached using boronic acid derivatives under specific reaction conditions.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[4-(Morpholin-4-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions vary based on the specific reaction pathway and conditions.

Scientific Research Applications

1-[4-(Morpholin-4-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-[4-(Morpholin-4-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The morpholine ring and dioxaborolane group play crucial roles in its activity, influencing its binding affinity and reactivity with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-[4-(Morpholin-4-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one can be compared with other similar compounds, such as:

    1-[4-(Morpholin-4-yl)phenyl]ethan-1-one: Lacks the dioxaborolane group, resulting in different chemical properties and reactivity.

    1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one: Lacks the morpholine ring, affecting its biological activity and applications.

The uniqueness of this compound lies in the combination of the morpholine ring and dioxaborolane group, which imparts distinct chemical and biological properties.

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